

An In-depth Technical Guide to 2,7-Dibromofluorene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,7-Dibromofluorene

Cat. No.: B093635

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dibromofluorene is a halogenated polycyclic aromatic hydrocarbon that serves as a crucial building block in the synthesis of advanced organic materials. Its rigid, planar fluorene core, combined with the reactive bromine atoms at the 2 and 7 positions, makes it an ideal precursor for creating π -conjugated systems through various cross-coupling reactions.^[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, applications, and safety protocols associated with **2,7-Dibromofluorene**, intended for professionals in research and development.

Chemical and Physical Properties

2,7-Dibromofluorene typically appears as a white to light yellow or off-white crystalline powder.^{[2][3]} It is soluble in solvents like chloroform, though its solubility in water is negligible.^{[2][4]}

Table 1: Physical and Chemical Properties of **2,7-Dibromofluorene**

Property	Value	References
CAS Number	16433-88-8	[5]
Molecular Formula	C ₁₃ H ₈ Br ₂	[5]
Molecular Weight	324.01 g/mol	[5]
Appearance	White to off-white crystalline powder	[2] [3]
Melting Point	164-166 °C	[2]
Boiling Point	~329.77 °C (rough estimate)	[3]
Density	~1.72 g/cm ³ (estimate)	[2]
IUPAC Name	2,7-dibromo-9H-fluorene	[5]
InChI Key	AVXFJPFSWLMKSG-UHFFFAOYSA-N	
SMILES	BrC1ccc-2c(Cc3cc(Br)ccc-23)c1	

Spectroscopic Properties

The structural identity and purity of **2,7-Dibromofluorene** are typically confirmed using various spectroscopic techniques.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **2,7-Dibromofluorene** in CDCl₃

Nucleus	Chemical Shift (δ, ppm)	References
¹ H NMR	7.65 (s, 2H), 7.60 (d, J=8 Hz, 2H), 7.51 (dd, J=8 Hz, 2H), 3.85 (s, 2H)	[6]
¹³ C NMR	144.92, 139.81, 130.27, 128.43, 121.31, 121.07, 36.68	[6]

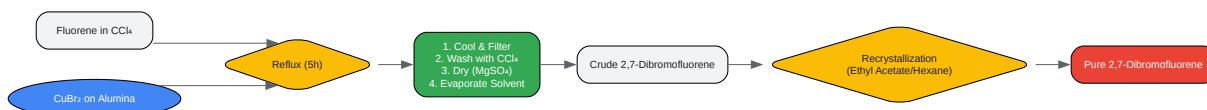
- Infrared (IR) Spectroscopy: The FTIR spectrum of **2,7-Dibromofluorene** is available in public databases and can be used for structural confirmation.[5][7]
- UV-Vis Spectroscopy: In dichloromethane, a UV-Vis spectrum of 2,7-dibromo-9H-fluorene has been reported.[8]

Synthesis and Purification

The most common synthetic route to **2,7-Dibromofluorene** is the electrophilic bromination of fluorene. Several protocols exist, offering different advantages in terms of yield, scalability, and reaction conditions.

Experimental Protocol 1: Bromination using Copper(II) Bromide on Alumina

This method provides a high yield of the desired product under reflux conditions.[6][9]


Materials:

- Fluorene (1.5 g, 9.0 mmol)
- Copper(II) bromide on alumina (30 g)
- Carbon tetrachloride (CCl_4 , 130 mL)
- Magnesium sulfate (MgSO_4)
- Ethyl acetate/hexane mixture (5:95 v/v) for recrystallization

Procedure:

- Dissolve fluorene in 80 mL of CCl_4 in a round-bottom flask.
- Add 30 g of copper(II) bromide on alumina to the solution.
- Stir the mixture at reflux for 5 hours.
- Cool the reaction mixture to room temperature.

- Filter the solid material and wash it with 50 mL of CCl_4 .
- Dry the combined organic solution over magnesium sulfate.
- Remove the solvent under reduced pressure to yield the crude product as yellow solids (Expected yield: ~2.87 g, 98%).[6]
- Purify the crude product by recrystallization from a mixture of ethyl acetate/hexane (5:95 v/v) to obtain pale yellow crystals.[6][9]

[Click to download full resolution via product page](#)

Caption: Synthesis of **2,7-Dibromofluorene** via CuBr_2 on Alumina.

Experimental Protocol 2: Bromination using an In-Situ Generated Brominating Agent

This patented method utilizes a bromide salt, an acid, and an oxidant, offering an alternative to using elemental bromine or pre-formed brominating agents.[10]

Materials:

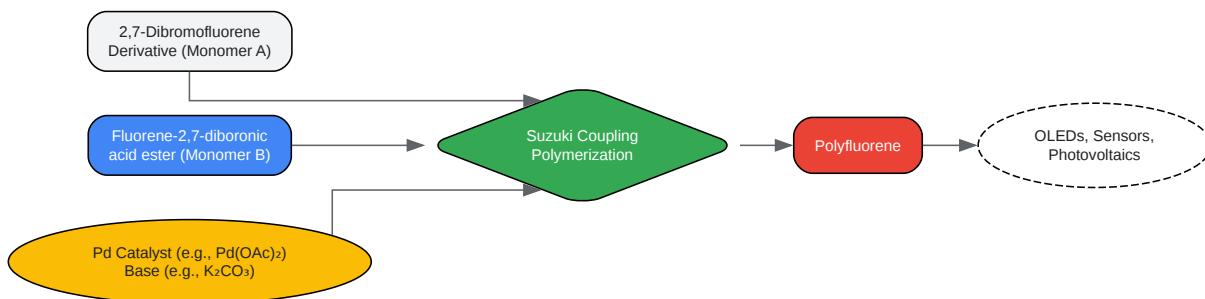
- Fluorene
- Organic solvent (e.g., 1,2-dichloroethane)
- Bromide source (e.g., sodium bromide, potassium bromide)
- Acid (e.g., sulfuric acid, phosphoric acid)
- Oxidant (e.g., hydrogen peroxide, peracetic acid)

- Saturated sodium sulfite solution

Procedure:

- Dissolve fluorene in an organic solvent in a reactor.
- Add an aqueous solution of the bromide and the acid at room temperature. The molar ratio of fluorene:bromide:acid should be approximately 1:2-3:1-2.
- Gradually add an aqueous solution of the oxidant while stirring. The molar ratio of fluorene:oxidant should be 1:2-4.
- Stir the reaction at room temperature for 2-8 hours, monitoring progress by liquid chromatography.
- Upon completion, add saturated sodium sulfite solution to quench any unreacted bromine.
- Filter the resulting solid and wash with 1,2-dichloroethane and water to obtain the product with >98% purity.
- The filtrate can be separated, and the organic phase concentrated to yield more product, which can be further purified by recrystallization. The total reported yield is 78-85%.[\[10\]](#)

Purification


The most common method for purifying **2,7-Dibromofluorene** is recrystallization.[\[11\]](#) A typical procedure involves dissolving the crude solid in a minimal amount of a hot solvent in which it is sparingly soluble (e.g., ethyl acetate), followed by the addition of a solvent in which it is insoluble (e.g., hexane) to induce crystallization upon slow cooling.[\[9\]](#)[\[12\]](#)

Applications in Materials Science

2,7-Dibromofluorene is a cornerstone monomer for the synthesis of polyfluorenes, a class of conjugated polymers with significant applications in organic electronics.

Suzuki Coupling Polymerization

The bromine atoms on the fluorene core are excellent leaving groups for palladium-catalyzed Suzuki cross-coupling reactions. This reaction is widely used to polymerize **2,7-Dibromofluorene** (or its 9,9-disubstituted derivatives) with fluorene-2,7-diboronic acid esters to create high molecular weight polyfluorenes.^{[9][13]} These polymers are investigated as hole-transporting materials for organic light-emitting diodes (OLEDs) and for use in label-free DNA microarrays.

[Click to download full resolution via product page](#)

Caption: Suzuki coupling polymerization using **2,7-Dibromofluorene**.

Experimental Protocol: General Suzuki Polymerization

The following is a representative protocol for the synthesis of a polyfluorene using a 2,7-dibromo-9,9-dialkylfluorene monomer.^[13]

Materials:

- 2,7-Dibromo-9,9-dioctylfluorene (1.00 eq)
- 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.00 eq)
- Palladium(II) acetate (Pd(OAc)₂) (0.015 eq)
- Triphenylphosphine (PPh₃) (0.060 eq)

- Anhydrous potassium carbonate (K_2CO_3) (4.00 eq)
- Anhydrous, degassed toluene and deionized water
- Methanol

Procedure:

- In a glovebox, combine the dibromo monomer, the diboronic ester monomer, and potassium carbonate in a Schlenk flask.
- In a separate vial, prepare the catalyst solution by dissolving $Pd(OAc)_2$ and PPh_3 in a minimal amount of degassed toluene.
- Add the catalyst solution to the Schlenk flask, followed by degassed toluene and water (e.g., 4:1 ratio) to create a biphasic system.
- Seal the flask and heat the mixture to 90 °C with vigorous stirring for 24-48 hours.
- After the reaction, cool the mixture and precipitate the polymer by slowly adding the organic phase to a large volume of methanol.
- Filter the polymer, wash with methanol, and dry under vacuum. Further purification can be achieved using Soxhlet extraction.

Safety and Handling

2,7-Dibromofluorene is classified as an irritant. Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder.

Table 3: GHS Hazard Information for **2,7-Dibromofluorene**

Identifier	Description	References
Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	
Precautionary Statements	P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 2,7-DIBROMOFLUORENE [chembk.com]
- 3. 16433-88-8 CAS MSDS (2,7-Dibromofluorene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. benchchem.com [benchchem.com]
- 5. 2,7-Dibromofluorene | C13H8Br2 | CID 140073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 9H-Fluorene, 2,7-dibromo- [webbook.nist.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 20.210.105.67 [20.210.105.67]
- 10. CN101070268A - Process for preparing 2,7-2-bromofluorene - Google Patents [patents.google.com]
- 11. longdom.org [longdom.org]
- 12. How To [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,7-Dibromofluorene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b093635#2-7-dibromofluorene-cas-number-and-properties\]](https://www.benchchem.com/product/b093635#2-7-dibromofluorene-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com